Increased Lipophilicity (cLogP) vs. 4-(Trifluoromethoxy)phenol and 2,6-Difluorophenol
The introduction of ortho-fluorine atoms to the 4-(trifluoromethoxy)phenol core increases calculated lipophilicity (cLogP). Based on class-level inference from studies on fluorinated aromatics, each ortho-fluorine contributes approximately +0.3 to +0.5 logP units [1]. The target compound 2,6-difluoro-4-(trifluoromethoxy)phenol has a predicted cLogP of 2.8–3.0, whereas the mono-substituted analog 4-(trifluoromethoxy)phenol has a predicted cLogP of 2.4 [2]. This ~0.5 logP increase can significantly impact membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.8–3.0 (predicted) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)phenol: cLogP = 2.4 (predicted) |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6 |
| Conditions | Calculated using in silico methods (e.g., ChemAxon, ACD/Labs) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and target engagement in cell-based assays, which is critical for lead optimization in drug discovery.
- [1] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37 (2), 320–330. DOI: 10.1039/B610213C. View Source
- [2] ChemAxon. cLogP Prediction for 4-(trifluoromethoxy)phenol. MarvinSketch 21.15.0. https://chemaxon.com (accessed Apr 21, 2026). View Source
